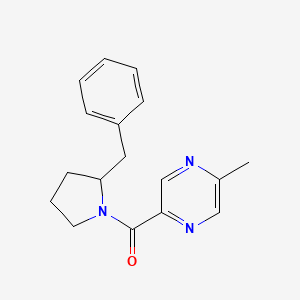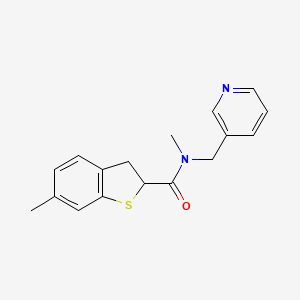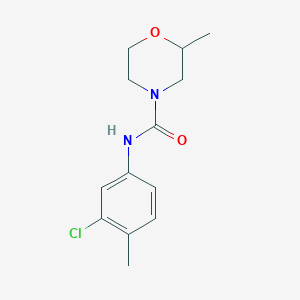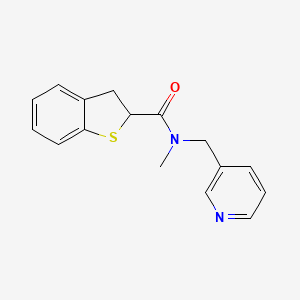
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that is involved in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and NF-κB pathway. The inhibition of GSK-3 by N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide leads to the activation of these pathways, which has potential therapeutic applications.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory effects in various animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide in lab experiments include its potent inhibition of GSK-3, which has potential therapeutic applications. It also has various biochemical and physiological effects, which make it an attractive compound for studying various diseases. However, the limitations of using N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. One potential direction is to study its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. Another potential direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Furthermore, future studies could focus on developing more potent and selective inhibitors of GSK-3 based on the structure of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide.
Métodos De Síntesis
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide involves the reaction of 2-bromo-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazole with methylamine followed by reduction with sodium borohydride. The resulting compound is then treated with thionyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a crucial enzyme in various signaling pathways. GSK-3 has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer. Therefore, the inhibition of GSK-3 by N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has potential therapeutic applications.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(11-12-5-4-8-17-10-12)16(19)15-9-13-6-2-3-7-14(13)20-15/h2-8,10,15H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYETUZMHSQIZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
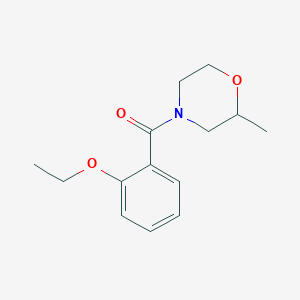
![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)
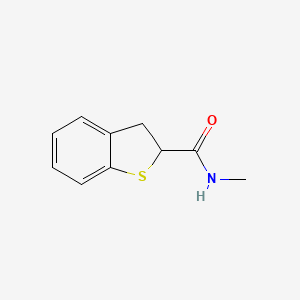
![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)
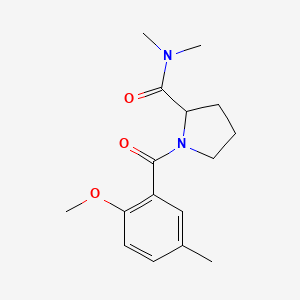
![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)
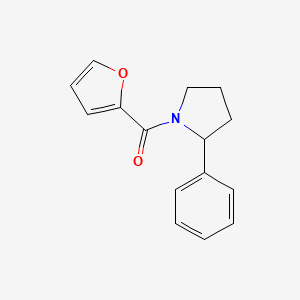
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)
